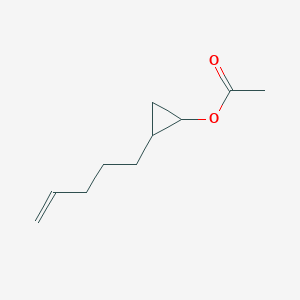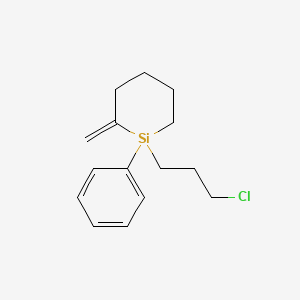
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is an organosilicon compound characterized by the presence of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane typically involves the reaction of a chloropropylsilane precursor with a phenylsilane derivative under controlled conditions. One common method includes the use of chloropropyltrimethoxysilane as a starting material, which undergoes a coupling reaction with a phenylsilane derivative in the presence of a catalyst such as triethylamine . The reaction is usually carried out in an inert solvent like toluene, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with various nucleophiles, such as amines, thiols, and alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form silane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions.
Major Products Formed
Substitution: Formation of new organosilicon compounds with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to the formation of silanols or silanones.
Reduction: Formation of silane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane has several scientific research applications, including:
Materials Science: Used in the synthesis of functionalized polysiloxanes and silane coupling agents for surface modification of materials.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organosilicon compounds and polymers.
Nanotechnology: Employed in the functionalization of nanoparticles and nanotubes to enhance their chemical reactivity and compatibility with other materials.
Biomedical Applications: Potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The phenyl group provides stability and enhances the compound’s reactivity towards electrophilic and nucleophilic reagents . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
- Tris(chloropropyl) phosphate (TCPP)
Uniqueness
1-(3-Chloropropyl)-2-methylidene-1-phenylsilinane is unique due to its combination of a chloropropyl group, a methylidene group, and a phenyl group attached to a silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in materials science, organic synthesis, and nanotechnology. Compared to similar compounds, it offers a versatile platform for the development of new functional materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
919801-08-4 |
|---|---|
Molekularformel |
C15H21ClSi |
Molekulargewicht |
264.86 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C15H21ClSi/c1-14-8-5-6-12-17(14,13-7-11-16)15-9-3-2-4-10-15/h2-4,9-10H,1,5-8,11-13H2 |
InChI-Schlüssel |
QLXJHWCQSUSVKC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC[Si]1(CCCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
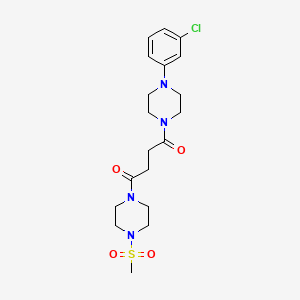
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
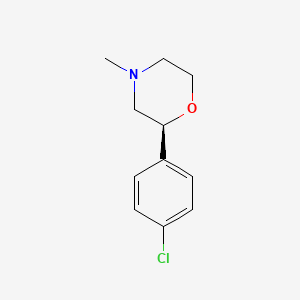
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
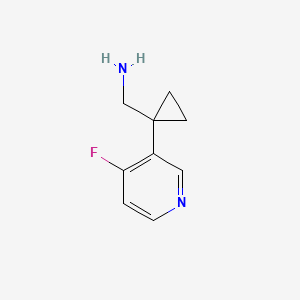
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
